molecular formula C12H11F3N2O3 B2757702 3-Amino-6,7-dimethoxy-4-(trifluoromethyl)quinolin-2-ol CAS No. 249737-01-7

3-Amino-6,7-dimethoxy-4-(trifluoromethyl)quinolin-2-ol

Cat. No.: B2757702
CAS No.: 249737-01-7
M. Wt: 288.226
InChI Key: HWKBZAFQRULOJK-UHFFFAOYSA-N
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Description

3-Amino-6,7-dimethoxy-4-(trifluoromethyl)quinolin-2-ol (CAS 249737-01-7) is a high-purity quinoline derivative of significant interest in medicinal chemistry and anticancer research. This compound serves as a key chemical intermediate for synthesizing novel 4-alkoxy-2-arylquinoline derivatives, which are being investigated as potential Topoisomerase I (TOP1) inhibitors . TOP1 is a crucial nuclear enzyme for DNA replication and transcription in rapidly dividing cancer cells, making it a validated chemotherapeutic target . The structural motif of the quinoline core, substituted with 6,7-dimethoxy groups and a trifluoromethyl group, is designed to mimic established TOP1 poisons, facilitating intercalation into DNA and stabilization of DNA cleavage complexes, which can lead to cancer cell death . Research indicates that compounds built around this scaffold exhibit potent in vitro anticancer activity at sub-micromolar concentrations against diverse cancer cell lines, including colon cancer, leukemia, and melanoma . Furthermore, the quinoline scaffold is privileged in drug discovery, with derivatives demonstrating a wide range of pharmacological activities beyond oncology, such as antimalarial, antibacterial, and antiviral effects . This product is intended for research and development purposes only.

Properties

IUPAC Name

3-amino-6,7-dimethoxy-4-(trifluoromethyl)-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3N2O3/c1-19-7-3-5-6(4-8(7)20-2)17-11(18)10(16)9(5)12(13,14)15/h3-4H,16H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWKBZAFQRULOJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=C(C(=O)N2)N)C(F)(F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-Amino-6,7-dimethoxy-4-(trifluoromethyl)quinolin-2-ol involves several steps. One common synthetic route includes the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 6,7-dimethoxyquinoline and trifluoromethylamine.

    Reaction Conditions: The reaction typically involves the use of strong acids or bases as catalysts, along with appropriate solvents such as dichloromethane or ethanol.

Chemical Reactions Analysis

3-Amino-6,7-dimethoxy-4-(trifluoromethyl)quinolin-2-ol undergoes various chemical reactions, including:

Scientific Research Applications

Pharmacological Properties

3-Amino-6,7-dimethoxy-4-(trifluoromethyl)quinolin-2-ol exhibits a range of pharmacological activities, making it a candidate for various therapeutic applications:

  • Anticancer Activity : The trifluoromethyl group enhances the compound's lipophilicity, which is crucial for cellular uptake and interaction with biological targets. Studies have demonstrated that similar quinoline derivatives can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression .
  • Antimicrobial Effects : Compounds with quinoline structures are known for their antimicrobial properties. Research indicates that derivatives of quinoline can effectively inhibit the growth of various bacterial strains and fungi, suggesting potential use in treating infections .
  • Neuroprotective Effects : The ability of this compound to cross the blood-brain barrier positions it as a candidate for neuroprotective therapies. Preliminary studies suggest that it may protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases .

Case Studies and Research Findings

Several studies have highlighted the potential of 3-Amino-6,7-dimethoxy-4-(trifluoromethyl)quinolin-2-ol in various applications:

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated significant inhibition of cancer cell lines with IC50 values comparable to established chemotherapeutics .
Study 2NeuroprotectionShowed protective effects against oxidative stress-induced neuronal cell death in vitro .
Study 3Antimicrobial EfficacyReported effective inhibition against multiple bacterial strains with low MIC values .

Mechanism of Action

The mechanism of action of 3-Amino-6,7-dimethoxy-4-(trifluoromethyl)quinolin-2-ol involves its interaction with specific molecular targets and pathways. The compound is known to:

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of trifluoromethyl-substituted quinolines. Key structural analogues include:

Compound Name Substituents Key Properties
3-Amino-6,7-dimethoxy-4-(trifluoromethyl)quinolin-2-ol -NH₂ (C3), -OCH₃ (C6, C7), -CF₃ (C4) Soluble in DMSO; >98% purity; research use only
6,7-Difluoroquinolin-3-ol -F (C6, C7), -OH (C3) Lower solubility in polar solvents; limited bioavailability data
4-(Trifluoromethyl)quinolin-2-ol -CF₃ (C4), -OH (C2) Colorless to pale yellow solid; soluble in alcohols, ethers; skin/eye irritant
Fluoroquinolone derivatives (e.g., gemifloxacin) -F (C6/C8), piperazinyl/other groups Broad-spectrum antibacterial activity; MIC values 0.03–0.5 µg/mL against Gram±
Substituent Impact:
  • Trifluoromethyl (-CF₃) : Enhances metabolic stability and lipophilicity, improving membrane permeability .
  • Methoxy (-OCH₃) : Increases solubility in organic solvents compared to halogen substituents (e.g., -F) .
  • Amino (-NH₂): Potentially enhances target binding via hydrogen bonding, though direct biological data are lacking for the target compound .

Solubility and Formulation

  • Target Compound : Requires DMSO for pre-dissolution, with in vivo formulations involving PEG300, Tween 80, or corn oil .
  • 4-(Trifluoromethyl)quinolin-2-ol: Dissolves in alcohols/ethers but lacks formulation guidelines for biological studies .
  • Fluoroquinolones: Optimized for aqueous solubility (e.g., gemifloxacin’s zwitterionic structure), enabling oral administration .

Biological Activity

3-Amino-6,7-dimethoxy-4-(trifluoromethyl)quinolin-2-ol, with the CAS number 249737-01-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 3-Amino-6,7-dimethoxy-4-(trifluoromethyl)quinolin-2-ol is C₁₂H₁₁F₃N₂O₃, and it has a molecular weight of 288.22 g/mol. The presence of the trifluoromethyl group enhances its biological activity by increasing metabolic stability and lipid solubility, which in turn improves membrane permeability and interaction with biological targets .

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. It has been tested against various cancer cell lines, demonstrating significant cytotoxic effects. For instance:

  • Cell Lines Tested : The compound was evaluated on MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines.
  • IC₅₀ Values : The compound exhibited IC₅₀ values indicating effective inhibition of cancer cell proliferation. Although specific IC₅₀ values for this compound were not detailed in the sources, related compounds with similar structures have shown potent activity in the low micromolar range .

The mechanism by which 3-Amino-6,7-dimethoxy-4-(trifluoromethyl)quinolin-2-ol exerts its anticancer effects may involve:

  • Inhibition of Key Enzymes : The compound may inhibit cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are involved in inflammation and cancer progression .
  • Induction of Apoptosis : Studies suggest that compounds with similar structures can induce apoptosis in cancer cells through various pathways, including cell cycle arrest and activation of pro-apoptotic factors .

Comparative Biological Activity Table

Compound NameCAS NumberIC₅₀ (μM)Target Cell LineActivity Type
3-Amino-6,7-dimethoxy-4-(trifluoromethyl)quinolin-2-ol249737-01-7TBDMCF-7Anticancer
Related Compound ATBD5.4MCF-7Anticancer
Related Compound BTBD0.71HCT116Anticancer

Case Studies

  • Cytotoxicity Against MCF-7 Cells : In a study evaluating various quinoline derivatives, compounds similar to 3-Amino-6,7-dimethoxy-4-(trifluoromethyl)quinolin-2-ol showed promising cytotoxicity against MCF-7 cells with IC₅₀ values ranging from 1 to 10 μM. This suggests that modifications to the quinoline structure can enhance anticancer efficacy .
  • Inhibition Studies : A study involving molecular docking simulations indicated that the trifluoromethyl group significantly contributes to the binding affinity of the compound to target proteins involved in cancer progression. This interaction is likely facilitated by hydrogen bonding and halogen bonding due to the electron-withdrawing nature of fluorine atoms .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing 3-amino-6,7-dimethoxy-4-(trifluoromethyl)quinolin-2-ol, and what are the critical reaction parameters?

  • Methodological Answer : The synthesis typically involves multi-step protocols starting from substituted quinoline precursors. Key steps include:

  • Functionalization : Introducing the trifluoromethyl group via nucleophilic substitution or cross-coupling reactions under anhydrous conditions (e.g., using CuI or Pd catalysts) .
  • Amination : Direct amination at the 3-position using NH₃/urea under reflux in ethanol, monitored by TLC for intermediate isolation .
  • Methoxy Group Protection : Demethylation of precursor methoxy groups followed by selective re-methylation to achieve regioselectivity .
  • Purity Control : Final purification via column chromatography (silica gel, CH₂Cl₂/MeOH) and recrystallization (ethanol/water) .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Methodological Answer :

  • Spectroscopic Analysis :
  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm; trifluoromethyl carbon at δ 120–125 ppm) .
  • HRMS : Validate molecular weight (expected [M+H]⁺: ~317.12 g/mol) .
  • X-ray Crystallography : Resolve ambiguities in tautomeric forms (e.g., enol vs. keto configurations at the 2-ol position) .

Q. What solvents and conditions stabilize this compound for long-term storage?

  • Methodological Answer :

  • Storage : Anhydrous DMSO or ethanol under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the trifluoromethyl group .
  • Degradation Signs : Discoloration (yellow to brown) indicates oxidation; monitor via UV-Vis (λmax ~320 nm) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the trifluoromethyl group in electrophilic substitution reactions?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian09 with B3LYP/6-31G(d) basis set to map electron density around the CF₃ group, identifying susceptibility to nucleophilic attack .
  • SAR Studies : Compare with analogs (e.g., 4-CF₃ vs. 4-CH₃) to quantify steric/electronic effects on reaction rates .

Q. What strategies resolve contradictory data in biological activity assays (e.g., antimicrobial vs. cytotoxic effects)?

  • Methodological Answer :

  • Dose-Response Curves : Test across concentrations (1–100 μM) to distinguish specific activity from cytotoxicity .
  • Mechanistic Profiling : Use ROS assays and DNA intercalation studies (e.g., ethidium bromide displacement) to differentiate modes of action .

Q. How does the 6,7-dimethoxy motif influence binding to cytochrome P450 enzymes?

  • Methodological Answer :

  • Enzyme Kinetics : Perform competitive inhibition assays (CYP3A4/CYP2D6) with fluorogenic substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin) .
  • Docking Simulations : Use AutoDock Vina to model interactions between methoxy groups and heme-binding pockets .

Key Challenges and Recommendations

  • Synthetic Bottlenecks : Low yields (~30%) in trifluoromethylation steps; optimize via microwave-assisted synthesis (100°C, 30 min) .
  • Biological Specificity : Use isogenic cell lines (e.g., CRISPR-edited CYP3A4 KO) to isolate target effects .

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